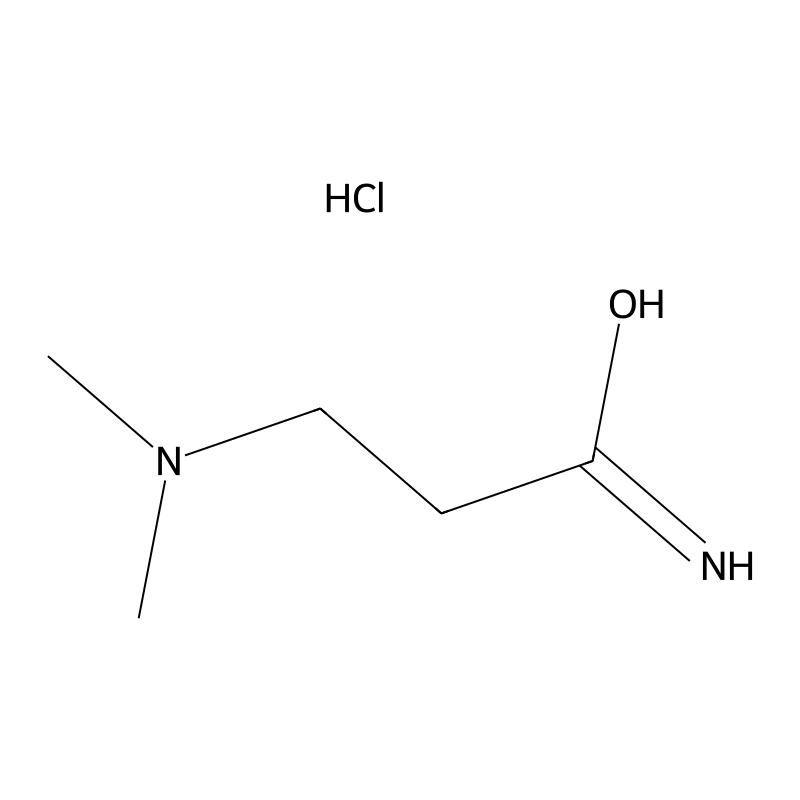

3-(Dimethylamino)propanamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Hair Conditioning Agent

Specific Scientific Field: Cosmetic Science

Methods of Application: The physicochemical characteristics of APA-22 HCl were studied at 25°C using equilibrium surface tension, solubilization of an oil-soluble dye, steady-state fluorescence, and chloride ion selective electrode techniques .

Results or Outcomes: APA-22 HCl forms an aggregate at a concentration, C1, which is about twice the concentration of the solubility limit of APAs with shorter alkyl chains. At a higher concentration, C2, the aggregates of APA-22 HCl start forming another kind of aggregate, which is able to solubilize oil-soluble materials .

siRNA Delivery

Specific Scientific Field: Biomedical Research

Application Summary: “3-(Dimethylamino)propanamide hydrochloride” is used in the creation of well-defined cationic N-[3-(dimethylamino)propyl]methacrylamide hydrochloride-based (co)polymers for siRNA delivery .

3-(Dimethylamino)propanamide hydrochloride is an organic compound classified as an amide. It features a dimethylamino group attached to the third carbon of a propanamide chain, giving it the molecular formula CHNO·HCl. This compound is known for its role as an intermediate in various chemical syntheses and has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals .

There is no current information available on the specific mechanism of action of DMAP.HCl.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Dispose of the compound according to proper chemical waste disposal guidelines.

- Oxidation: This compound can be oxidized to yield corresponding amides or nitriles.

- Reduction: It can be reduced to form primary amines.

- Substitution: The dimethylamino group is capable of undergoing nucleophilic substitution reactions, allowing it to be replaced by other nucleophiles .

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate is often used for oxidation reactions.

- Reducing Agents: Lithium aluminum hydride and sodium borohydride are common reducing agents.

- Substitution Reagents: Alkyl halides and acyl chlorides are typically employed for substitution reactions .

3-(Dimethylamino)propanamide hydrochloride exhibits various biological activities, particularly in the context of drug development. It has been identified as an inhibitor of the Keap1-Nrf2 interaction, which plays a crucial role in regulating cellular redox status, metabolism, and inflammation. This inhibition allows Nrf2 to translocate to the nucleus and activate antioxidant genes, enhancing cellular defense mechanisms .

Pharmacokinetics

This compound is characterized as a weakly basic, colorless liquid. Its pharmacokinetic properties suggest that it may facilitate carrier-mediated transport across biological membranes, potentially allowing for therapeutic applications in the central nervous system .

The synthesis of 3-(Dimethylamino)propanamide hydrochloride can be achieved through several methods:

- Amination of Acrylonitrile: One common route involves reacting dimethylamine with acrylonitrile to form dimethylaminopropionitrile, which is subsequently hydrogenated to yield the desired compound.

- Controlled Conditions: Industrial synthesis often employs optimized reaction conditions, including temperature control and the use of catalysts to enhance yield and purity .

3-(Dimethylamino)propanamide hydrochloride has diverse applications across various fields:

- Pharmaceuticals: It serves as a precursor for the synthesis of drugs, including analgesics, antibiotics, and antidepressants.

- Agrochemicals: The compound is utilized in developing agrochemicals and surfactants.

- Research: It acts as a building block in organic synthesis and biochemical research .

Research indicates that 3-(Dimethylamino)propanamide hydrochloride interacts with several biomolecules, influencing enzyme activity and gene expression. Its ability to modulate signaling pathways suggests potential therapeutic roles in managing oxidative stress-related diseases .

Molecular Mechanism

The compound's mechanism involves binding to specific sites on proteins such as Keap1, inhibiting its function and allowing for enhanced expression of protective genes. This interaction underscores its potential utility in drug design targeting oxidative stress .

Several compounds share structural similarities with 3-(Dimethylamino)propanamide hydrochloride. Below are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethyl-3-dimethylaminopropionamide | CHNO | Similar amide structure; used in drug synthesis |

| N-[3-(Dimethylamino)propyl]propanamide | CHNO | Longer carbon chain; applications in enzyme studies |

| 3-(Dimethylamino)-propiophenone | CHClNO | Used for synthesis; different functional groups |

Uniqueness

What sets 3-(Dimethylamino)propanamide hydrochloride apart from its analogs is its specific interaction with the Keap1-Nrf2 pathway, which has significant implications for antioxidant defense mechanisms. Its versatility as a synthetic intermediate further enhances its relevance in both pharmaceutical and industrial applications .